

Comparative Biological Activity Screening of 1-Bromo-4-fluoro-2-propoxybenzene Analogues

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Compound of Interest

Compound Name: 1-Bromo-4-fluoro-2-propoxybenzene

Cat. No.: B1289207

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of a series of novel analogues of **1-Bromo-4-fluoro-2-propoxybenzene**. The data presented herein is based on a focused screening campaign to evaluate their potential as antimicrobial and anticancer agents. This document is intended to guide further research and development efforts by providing a clear comparison of analogue performance and detailed experimental protocols.

Introduction

The privileged scaffold of substituted phenyl ethers is a cornerstone in medicinal chemistry, with halogenated derivatives often exhibiting enhanced biological activities. The introduction of bromine and fluorine atoms, in particular, can modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide details the screening of a focused library of **1-Bromo-4-fluoro-2-propoxybenzene** analogues, designed to explore the structure-activity relationships (SAR) associated with modifications at the propoxy side chain and the aromatic core. The primary endpoints of this screening cascade were to identify lead compounds with potent antimicrobial and cytotoxic activities.

Data Presentation

The following tables summarize the quantitative data obtained from the biological activity screening of the **1-Bromo-4-fluoro-2-propoxybenzene** analogues.

Table 1: In Vitro Antimicrobial Activity of **1-Bromo-4-fluoro-2-propoxybenzene** Analogues

Compound ID	R Group (Modification)	S. aureus (MIC, µg/mL)	E. coli (MIC, µg/mL)	C. albicans (MIC, µg/mL)
BF2P-001	-CH ₂ CH ₂ CH ₃ (Parent)	64	>128	128
BF2P-002	-CH ₂ CH ₂ CH ₂ OH	32	128	64
BF2P-003	-CH ₂ C(O)OH	>128	>128	>128
BF2P-004	-CH ₂ CH(CH ₃) ₂	16	64	32
BF2P-005	-CH ₂ -cyclopropyl	8	32	16
Ciprofloxacin	(Reference)	1	0.5	N/A
Fluconazole	(Reference)	N/A	N/A	4

Table 2: In Vitro Cytotoxicity of **1-Bromo-4-fluoro-2-propoxybenzene** Analogues against Human Cancer Cell Lines

Compound ID	R Group (Modification)	A549 (Lung Carcinoma) IC ₅₀ (µM)	MCF-7 (Breast Adenocarcinoma) IC ₅₀ (µM)	HCT116 (Colon Carcinoma) IC ₅₀ (µM)
BF2P-001	-CH ₂ CH ₂ CH ₃ (Parent)	45.2	58.1	72.5
BF2P-002	-CH ₂ CH ₂ CH ₂ OH	22.8	35.4	41.9
BF2P-003	-CH ₂ C(O)OH	>100	>100	>100
BF2P-004	-CH ₂ CH(CH ₃) ₂	12.5	18.7	25.3
BF2P-005	-CH ₂ -cyclopropyl	5.8	9.2	11.7
Doxorubicin	(Reference)	0.8	1.2	0.9

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

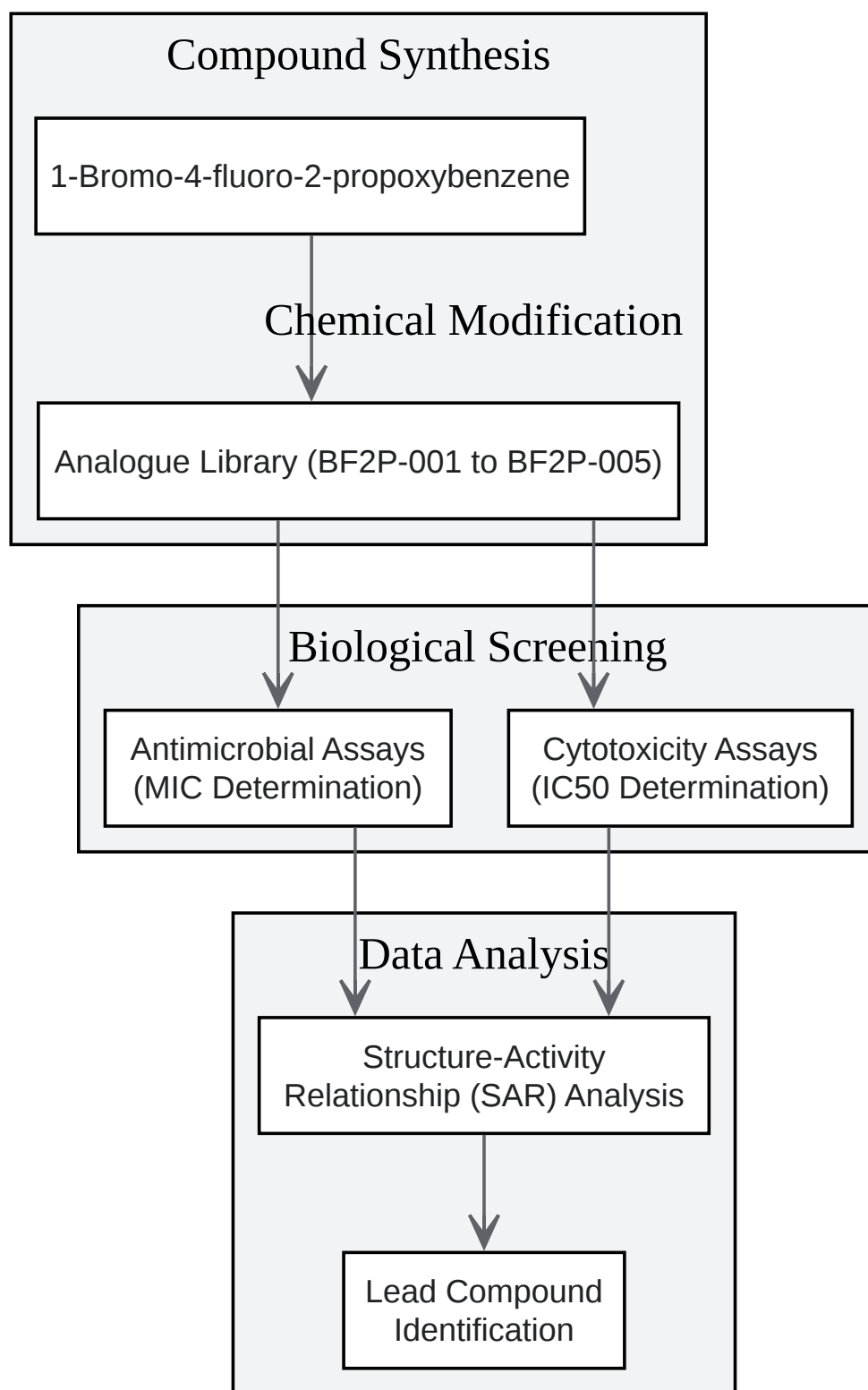
- **Preparation of Compounds:** Stock solutions of test compounds were prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL. Serial two-fold dilutions were prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
- **Inoculum Preparation:** Bacterial strains (*Staphylococcus aureus* ATCC 29213 and *Escherichia coli* ATCC 25922) and the fungal strain (*Candida albicans* ATCC 90028) were cultured overnight. The cultures were diluted to a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- **Incubation:** The microtiter plates were inoculated with the microbial suspensions and incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for *C. albicans*.
- **Determination of Minimum Inhibitory Concentration (MIC):** The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

- **Cell Culture:** Human cancer cell lines (A549, MCF-7, and HCT116) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Seeding:** Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
- **Compound Treatment:** The cells were treated with various concentrations of the test compounds (dissolved in DMSO, final concentration $\leq 0.5\%$) for 48 hours.
- **MTT Assay:** After the incubation period, 20 μ L of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well and incubated for 4 hours.

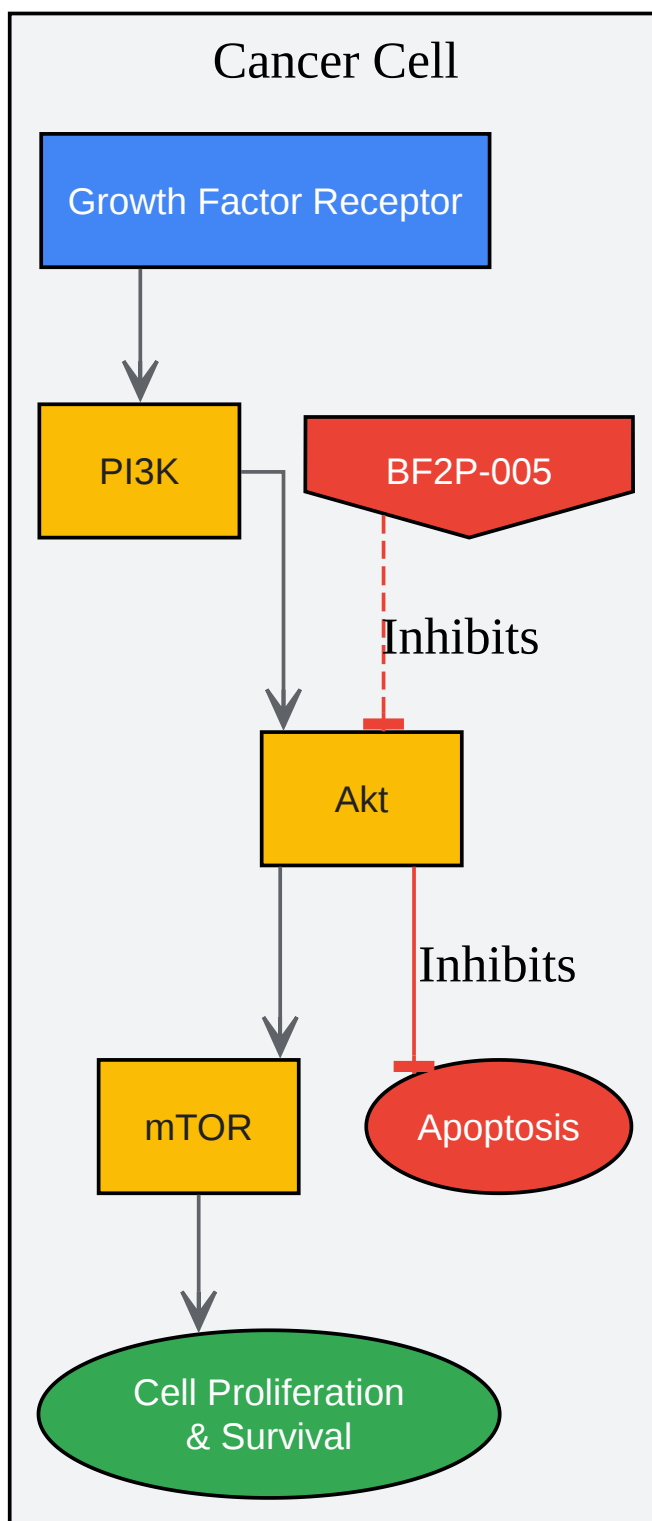
- **Formazan Solubilization:** The medium was removed, and the formazan crystals were dissolved in 150 μ L of DMSO.
- **Absorbance Measurement:** The absorbance was measured at 570 nm using a microplate reader.
- **IC₅₀ Calculation:** The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves using non-linear regression analysis.

Visualizations



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General workflow for the synthesis and biological screening of analogues.



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Hypothetical signaling pathway targeted by the most active analogues.

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